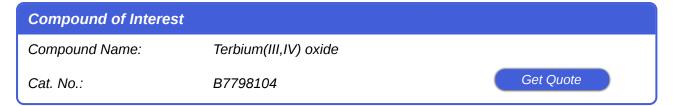


# **Terbium Oxide: A Promising Oxygen Storage Material for Advanced Automotive Catalysts**

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Application Note & Protocol

Audience: Researchers, scientists, and professionals in catalyst development and materials science.

### Introduction

The stringent regulations on automotive emissions necessitate the development of highly efficient three-way catalysts (TWCs). A key component of modern TWCs is the oxygen storage material (OSM), which plays a crucial role in buffering fluctuations in the air-to-fuel ratio, thereby ensuring high conversion efficiency for carbon monoxide (CO), hydrocarbons (HCs), and nitrogen oxides (NOx). Ceria (CeO<sub>2</sub>), often in combination with zirconia (ZrO<sub>2</sub>), has been the industry standard for OSMs due to its favorable redox properties. However, the quest for materials with enhanced oxygen storage capacity (OSC), improved thermal stability, and superior catalytic performance continues. Terbium oxide (Tb<sub>4</sub>O<sub>7</sub>) has emerged as a promising candidate, demonstrating the potential to enhance the performance of automotive catalysts, particularly when combined with ceria. This document provides detailed application notes and experimental protocols for the investigation of terbium oxide as an oxygen storage material.

# Principle of Operation: The Role of Terbium Oxide in Oxygen Storage



The oxygen storage and release capability of terbium oxide is rooted in the ability of terbium to cycle between different oxidation states, primarily Tb<sup>3+</sup> and Tb<sup>4+</sup>. In a TWC, under lean (oxygen-rich) conditions, Tb<sup>3+</sup> can be oxidized to Tb<sup>4+</sup>, storing oxygen in the process.

Conversely, under rich (fuel-rich) conditions, Tb<sup>4+</sup> can be reduced back to Tb<sup>3+</sup>, releasing the stored oxygen. This released oxygen then participates in the oxidation of CO and HCs.

When incorporated into a ceria lattice, terbium oxide can create a synergistic effect, enhancing the overall OSC of the composite material. The introduction of terbium ions into the ceria matrix can lead to the formation of oxygen vacancies and promote the mobility of lattice oxygen, both of which are crucial for efficient oxygen storage and release. The redox interplay between the Ce<sup>3+</sup>/Ce<sup>4+</sup> and Tb<sup>3+</sup>/Tb<sup>4+</sup> couples facilitates a more efficient oxygen buffering action during the dynamic operating conditions of an engine.[1][2]

## **Quantitative Data on Oxygen Storage Capacity**

The oxygen storage capacity of rare earth-doped ceria materials provides insight into the potential of terbium oxide as an effective OSM. The following table summarizes the OSC of various rare earth-doped ceria catalysts, offering a comparative perspective.

Catalyst Composition	Dopant Concentration (mol%)	Oxygen Storage Capacity (mmol H <sub>2</sub> /g)	Reference
Undoped CeO <sub>2</sub>	0	0.230	[3]
Yb-doped CeO <sub>2</sub>	5	0.444	[3]
Y-doped CeO <sub>2</sub>	4	0.387	[3]
Sm-doped CeO <sub>2</sub>	4	0.352	[3]
La-doped CeO <sub>2</sub>	7	0.380	[3]

Note: The OSC values were determined by H<sub>2</sub>-Temperature Programmed Reduction (H<sub>2</sub>-TPR) and represent the amount of H<sub>2</sub> consumed per gram of the catalyst.

## **Experimental Protocols**



## I. Synthesis of Terbium Oxide-Ceria (Tb<sub>4</sub>O<sub>7</sub>-CeO<sub>2</sub>) Composite Catalysts

This protocol describes the synthesis of a  $Tb_4O_7$ -CeO<sub>2</sub> mixed oxide catalyst using the coprecipitation method, which is known for its simplicity and ability to produce homogenous materials.[2][4][5][6][7]

#### Materials:

- Cerium(III) nitrate hexahydrate (Ce(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O)
- Terbium(III) nitrate hexahydrate (Tb(NO<sub>3</sub>)<sub>3</sub>.6H<sub>2</sub>O)
- Ammonium hydroxide (NH<sub>4</sub>OH) solution (25%)
- Deionized water
- Ethanol

#### Procedure:

- Precursor Solution Preparation:
  - Calculate the required amounts of Ce(NO₃)₃⋅6H₂O and Tb(NO₃)₃⋅6H₂O to achieve the desired Ce:Tb molar ratio (e.g., 9:1).
  - Dissolve the calculated amounts of the nitrate salts in deionized water in a beaker with vigorous stirring to form a clear solution.
- Co-precipitation:
  - While continuously stirring the precursor solution, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 10. A precipitate will form.
  - Continue stirring the mixture for 2 hours at room temperature to ensure complete precipitation and homogenization.



#### Washing and Filtration:

- $\circ$  Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water until the filtrate is neutral (pH  $\approx$  7). This step is crucial to remove any residual nitrate and ammonium ions.
- Subsequently, wash the precipitate with ethanol to remove excess water and prevent agglomeration during drying.
- Drying and Calcination:
  - Dry the washed precipitate in an oven at 100 °C for 12 hours to remove the solvent.
  - Calcine the dried powder in a muffle furnace in air. Ramp the temperature at a rate of 5
     °C/min to 500 °C and hold for 4 hours. This step converts the hydroxide precursors into their respective oxides and forms the mixed oxide composite.

#### Characterization:

 The synthesized Tb<sub>4</sub>O<sub>7</sub>-CeO<sub>2</sub> powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Brunauer-Emmett-Teller (BET) analysis for surface area measurement, and Transmission Electron Microscopy (TEM) to observe the morphology and particle size.

### **II.** Measurement of Oxygen Storage Capacity (OSC)

The OSC of the synthesized catalyst can be determined using various techniques. Temperature Programmed Reduction (TPR) with hydrogen (H<sub>2</sub>-TPR) is a widely used method to quantify the amount of reducible oxygen species in the material.[3]

#### Instrumentation:

- Chemisorption analyzer equipped with a Thermal Conductivity Detector (TCD)
- Quartz U-tube reactor
- Furnace with a programmable temperature controller



#### · Gas flow controllers

#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 50 mg of the synthesized catalyst powder and place it in the quartz U-tube reactor. Secure the sample with quartz wool plugs.

#### Pre-treatment:

- Place the reactor in the furnace and heat the sample to 300 °C in a flow of an inert gas (e.g., Argon or Nitrogen) at a flow rate of 30 mL/min for 1 hour to remove any adsorbed moisture and impurities.
- Cool the sample to room temperature in the inert gas flow.

#### H<sub>2</sub>-TPR Measurement:

- Switch the gas flow to a mixture of 5% H<sub>2</sub> in Argon (or Nitrogen) at a flow rate of 30 mL/min.
- Once the baseline of the TCD signal is stable, start the temperature program. Heat the sample from room temperature to 900 °C at a linear heating rate of 10 °C/min.
- Record the TCD signal, which measures the change in the thermal conductivity of the effluent gas due to the consumption of H<sub>2</sub> during the reduction of the catalyst.

#### Data Analysis:

- The H₂ consumption is represented by the peaks in the TPR profile.
- Calibrate the TCD signal by injecting a known volume of H<sub>2</sub>.
- Integrate the area under the reduction peaks to quantify the total amount of H<sub>2</sub> consumed by the catalyst.



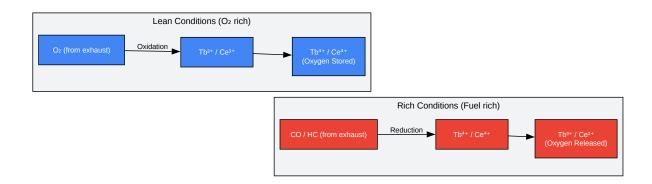
 $\circ$  The OSC is then expressed as the amount of H<sub>2</sub> consumed per gram of the catalyst (e.g., in mmol H<sub>2</sub>/g).

**Visualizations** 

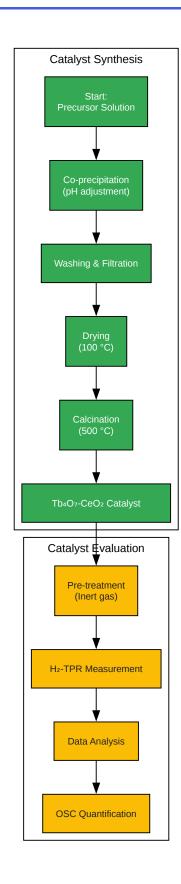
Signaling Pathway: Oxygen Storage and Release

Mechanism

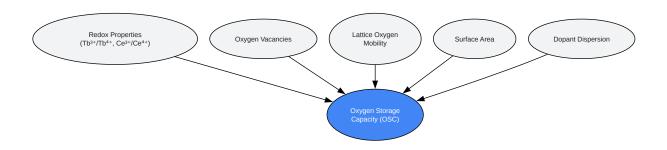












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